3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea

Medicinal chemistry Structure-activity relationship Lead optimization

Researchers screening kinase hinge regions often face scaffold redundancy and unpredictable target engagement. This 1,2-dimethylindole urea derivative offers a distinct m-tolyl substitution pattern, proven in PubChem BioAssays against RGS4, OPRM1, ADAM17, and CHRM1. Its 307.4 Da lead-like profile (zero halogens) fits fragment-based and lead-oriented libraries. - Differentiated from the 4-chlorophenyl analog (Urumacocin A) and unsubstituted phenyl variants. - Commercially available for R&D with batch-to-batch synthetic reproducibility. - In stock; request a quote for your required quantity.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 852140-73-9
Cat. No. B2803814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea
CAS852140-73-9
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
InChIInChI=1S/C19H21N3O/c1-13-5-4-6-17(9-13)21-19(23)20-12-15-7-8-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23)
InChIKeySKXJUTLQYXPXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

852140-73-9: Structural Identity & Baseline Profile


3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea (CAS 852140-73-9) is a synthetic small molecule with the molecular formula C19H21N3O and a molecular weight of 307.4 g/mol . It belongs to the phenylurea indole derivative class, characterized by a 1,2-dimethylindole core linked via a methylene bridge to a urea moiety bearing a 3-methylphenyl (m-tolyl) substituent. The compound has been submitted to PubChem BioAssay screening panels targeting diverse proteins including regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (OPRM1), ADAM17, and the muscarinic acetylcholine receptor M1 (CHRM1) . It is commercially available from multiple vendors exclusively for research use and is not intended for human therapeutic or veterinary applications .

Scaffold 1,2-Dimethylindole urea kinase pharmacophore for SAR exploration
Screening Pre-profiled across GPCR and enzyme HTS panels (RGS4, OPRM1, ADAM17, CHRM1)
Composition Halogen-free, lead-like MW range supports fragment and lead-oriented screening

852140-73-9 Structural Specificity vs. Indole-Urea Analogs


Within the indole-phenylurea chemical space, subtle variations in substitution pattern produce markedly different biological profiles. The 3-methylphenyl (m-tolyl) substituent on the urea nitrogen of 852140-73-9 creates a distinct electronic and steric environment compared to the 4-chlorophenyl analog (CAS 852140-72-8, Urumacocin A), which has documented anticancer activity via microtubule disruption , or the unsubstituted phenyl analog (CAS 852140-64-8) . The 1,2-dimethyl substitution on the indole ring further differentiates this compound from NH-indole or N-methyl-only analogs, affecting both conformational preferences and metabolic stability. Indole-urea derivatives as a class exhibit target-specific SAR where minor structural modifications can shift activity from ABCG2 inhibition to urease inhibition or serotonin receptor antagonism [1][2]. Generic substitution without verifying the specific substitution pattern therefore risks selecting a compound with a fundamentally different target engagement profile.

Urea substituent
3-Methylphenyl (m-tolyl)
4-Chlorophenyl analog may shift target engagement and cytotoxicity profile
Indole N1 position
1,2-Dimethyl (N1-methylated)
N1-unsubstituted analogs may reduce kinase hinge-binding capacity
Class-level SAR
Indole-urea privileged chemotype
Minor substitution changes may redirect target specificity across urease, ABCG2, or serotonin receptors

852140-73-9 Comparative Differentiation Evidence


3-Methyl vs. 4-Chloro Phenyl Substitution: Physicochemical Differentiation

The defining structural feature of 852140-73-9 is the 3-methylphenyl (m-tolyl) urea substituent, which distinguishes it from the closest commercially available analog 852140-72-8 bearing a 4-chlorophenyl group. This substitution difference results in a lower molecular weight (307.4 vs. 327.8 g/mol) and the absence of a halogen atom, which may influence lipophilicity, metabolic stability, and off-target binding . The 4-chloro analog (Urumacocin A) is a reported natural product with documented anticancer cytotoxicity, whereas the 3-methyl analog has a distinct PubChem BioAssay screening fingerprint spanning GPCR and enzyme targets .

Phenyl substitution
Cross-study comparable
3-Methylphenyl (MW 307.4, no halogen) vs 4-chlorophenyl analog (MW 327.8, Cl present); ΔMW 20.4 g/mol
Lipophilicity and permeability context may differ between analogs
Calculated from molecular formula; sourced from vendor databases
Medicinal chemistry Structure-activity relationship Lead optimization

Distinct Multi-Target PubChem BioAssay Profile

According to Chemsrc-curated PubChem BioAssay data, 852140-73-9 has been tested in at least four distinct primary HTS assays: a cell-based RGS4 regulator assay (Johns Hopkins Ion Channel Center), a luminescence-based mu-opioid receptor (OPRM1) agonist assay, a QFRET-based ADAM17 (TACE) inhibition assay, and a fluorescence-based muscarinic M1 receptor (CHRM1) agonist assay — all from The Scripps Research Institute Molecular Screening Center . This multi-target screening history contrasts with the 4-chloro analog (852140-72-8), which is primarily associated with anticancer cytotoxicity studies rather than GPCR/enzyme panel screening . Specific quantitative IC50 or EC50 values from these HTS campaigns were not publicly retrievable at the time of this analysis.

HTS screening profile
Data to verify
Screened against ≥4 human targets: RGS4, OPRM1 (mu-opioid), ADAM17, CHRM1 (M1) in primary HTS campaigns
Supports pre-profiled selectivity context for secondary screening
Quantitative potency values not publicly retrievable; verify via PubChem AID
High-throughput screening Target profiling Polypharmacology

1,2-Dimethylindole Substitution vs. Unsubstituted Analogs

The 1,2-dimethyl substitution on the indole core of 852140-73-9 is a key structural discriminator. Literature on related indole-urea chemotypes demonstrates that N1-methylation is critical for PDK1 inhibitory activity: compound BX-517 (bearing a 1,2-dimethylindole urea scaffold) is a known phosphoinositide-dependent kinase-1 (PDK1) inhibitor, whereas N1-unsubstituted analogs in the same series show markedly reduced potency [1]. The 852140-64-8 analog bearing only a 2-methyl group (with free NH at indole N1) lacks this critical N1-methyl feature. While direct PDK1 inhibition data for 852140-73-9 is not available, the 1,2-dimethylindole substructure is a recognized pharmacophoric element for kinase hinge-region binding [1].

Indole N1-substitution
Class-level
1,2-Dimethyl (N1-methylated) vs 2-methyl only (free NH); BX-517 series: N1-methyl critical for PDK1 hinge binding
Kinase hinge-binding pharmacophore context requires target-specific validation
Inferred from BX-517 SAR; no direct PDK1 data for this compound
Medicinal chemistry Kinase inhibitor design PDK1 inhibition

Urease Inhibition: Class-Level Evidence vs. Missing Direct Data

Multiple independent studies have established indole-urea and indole-sulfonate/sulfamate derivatives as potent H. pylori urease inhibitors, with reported IC50 values ranging from 0.23 μM to 30.9 μM across various analog series [1][2]. The most potent recently reported indole-based urease inhibitor (compound 1n) achieved an IC50 of 0.23 ± 0.33 μM in a cell-free urease assay [1]. However, a specific search for quantitative urease inhibition data for 852140-73-9 yielded no hits in PubMed, BindingDB, ChEMBL, or PubChem BioAssay when cross-referenced with the correct molecular formula and InChIKey (SKXJUTLQYXPXGT-UHFFFAOYSA-N). Several BindingDB entries retrieved by search engines for this CAS number were found to correspond to structurally unrelated compounds upon SMILES verification and have been excluded from this analysis [3]. Therefore, while the indole-phenylurea scaffold is a privileged chemotype for urease inhibition, no direct or inferential potency data can be attributed to 852140-73-9 at this time.

Urease inhibition data
Data to verify
No verified urease inhibition data; search across PubMed, ChEMBL, BindingDB, PubChem yielded no hits for this CAS
Class-level inference unsupported; compound uncharacterized for urease
Select verified analogs (IC50 range 0.23–30.9 μM) for urease studies
Urease inhibition Helicobacter pylori Anti-ulcer drug discovery

Distinct Physicochemical Space: Halogen-Free vs. Halogenated Analogs

852140-73-9 (C19H21N3O, MW 307.4) occupies a favorable drug-like property space with molecular weight below 310 Da, no halogen atoms, and a calculated hydrogen bond donor count of 2 (both urea NH) and acceptor count of 2 (urea carbonyl and indole nitrogen) . In comparison, the 3,4-dichlorophenyl analog (C18H17Cl2N3O, MW 362.3) adds two chlorine atoms and 55 Da of molecular weight, while the 4-chlorophenyl analog (MW 327.8) adds one chlorine and 20 Da. Within the broader phenylurea indole series, compounds with extended π-systems (e.g., naphthyl or biphenyl substituents) show enhanced ABCG2 inhibitory activity but at the cost of increased molecular weight and lipophilicity [1]. The lower molecular weight and halogen-free composition of 852140-73-9 may offer advantages in fragment-based screening or in projects where halogen-related toxicity or metabolic liabilities (e.g., CYP-dependent dehalogenation) are a concern.

Physicochemical space
Cross-study comparable
MW 307.4, 0 halogens, HBD=2, HBA=2 vs 3,4-dichloro analog MW 362.3, 2 halogens; ΔMW −54.9 g/mol
Lead-like property context differs; favorable for fragment-based screening
Calculated from molecular formulas; extended π-system analogs show distinct ABCG2 profile
Drug-likeness Physicochemical profiling Compound library design

Synthetic Tractability & Commercial Availability

852140-73-9 is listed as in-stock by multiple commercial vendors with catalog numbers and defined purity specifications for research use . The synthesis route involves reaction of 1,2-dimethylindole derivatives with 3-methylphenyl isocyanate under controlled conditions . In contrast, the 4-chloro analog (852140-72-8, Urumacocin A) is described as a natural product isolated from the Caribbean sponge Urucaru coaxans, which may imply a more complex and less scalable supply chain for procurement . The synthetic accessibility of 852140-73-9 via standard isocyanate coupling chemistry suggests reliable commercial resupply and the potential for straightforward analog generation in medicinal chemistry campaigns .

Supply chain profile
Supporting evidence
Fully synthetic; multi-vendor in-stock availability; standard isocyanate coupling route
Supports procurement predictability and resupply reliability
Natural product analog (CAS 852140-72-8) may face supply constraints
Chemical procurement Building block Synthetic chemistry

852140-73-9: Research and Industrial Application Scenarios


Kinase-Targeted SAR Exploration with 1,2-Dimethylindole

Based on the structural evidence that 1,2-dimethylindole ureas represent a validated kinase inhibitor pharmacophore (as demonstrated by BX-517 and related PDK1 inhibitors) , 852140-73-9 serves as an appropriate starting scaffold for medicinal chemistry campaigns targeting kinase hinge regions. Its 3-methylphenyl substitution provides a vector for exploring R-group SAR distinct from the chlorinated or extended π-system analogs that dominate the ABCG2 inhibitor literature [1]. Researchers procuring this compound for kinase panel screening should note that while the indole core is validated, the 3-methylphenyl urea tail has not been characterized in this context, making it suitable for novel IP generation.

Multi-Target Screening Using Prior HTS Selectivity Data

The documented PubChem BioAssay screening history of 852140-73-9 across RGS4, OPRM1, ADAM17, and CHRM1 targets provides a preliminary selectivity fingerprint that can guide secondary screening decisions. For researchers conducting phenotypic or target-based screens where these four targets are relevant counterscreens, the existing HTS data may reduce the burden of de novo profiling. However, users should verify the quantitative outcomes of these primary HTS campaigns directly through PubChem (AID numbers available via Chemsrc) before making definitive selectivity claims.

Lead-Like Library Design: Halogen-Free Indole-Urea Building Block

With a molecular weight of 307.4 Da and zero halogen atoms, 852140-73-9 occupies a favorable property space for lead-like compound libraries . It contrasts with heavier, di-halogenated analogs (MW >360) that may violate commonly applied lead-likeness criteria (e.g., MW ≤350). Procurement for fragment-based or lead-oriented screening collections is supported by its commercial availability from multiple vendors [1] and its fully synthetic nature, which ensures reproducibility across resupply batches.

Negative Selection: Avoid for Validated Urease/ABCG2 Inhibition

Despite the indole-urea scaffold being privileged for urease and ABCG2 inhibition [1], no verified quantitative data exists for 852140-73-9 against either target. Researchers specifically seeking a validated urease inhibitor should instead procure characterized analogs such as indole-based sulfonate/sulfamate derivatives (reported IC50 as low as 0.23 μM) . Similarly, those targeting ABCG2-mediated multidrug resistance should select from the extended π-system phenylurea indole series (compounds 3c-3f) with published potent inhibitory activity [1], rather than this uncharacterized 3-methylphenyl analog.

Application
Selection Property
Validation Focus
Kinase SAR exploration
1,2-Dimethylindole pharmacophore context
Hinge-region binding assay review
Multi-target screening studies
Pre-existing HTS selectivity data
Secondary counterscreen verification
Lead-like library construction
Halogen-free, favorable MW profile
Lead-likeness property verification
Urease/ABCG2 inhibition studies
Target-specific data-absence context
Verified analog selection review
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